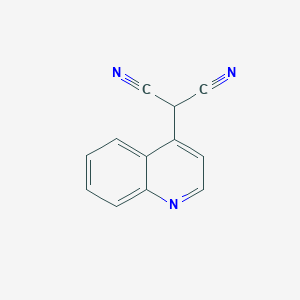

4-Quinolinemalononitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

10147-03-2 |

|---|---|

Molecular Formula |

C12H7N3 |

Molecular Weight |

193.20 g/mol |

IUPAC Name |

2-quinolin-4-ylpropanedinitrile |

InChI |

InChI=1S/C12H7N3/c13-7-9(8-14)10-5-6-15-12-4-2-1-3-11(10)12/h1-6,9H |

InChI Key |

ZABPVUGLNITOEY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)C(C#N)C#N |

Origin of Product |

United States |

Continuous Flow Processes:for Larger Scale Research Applications, Transitioning from Batch to Continuous Flow Synthesis Offers Significant Advantages in Safety, Consistency, and Throughput.mdpi.coma Continuous Flow Reactor Allows for Precise Control over Reaction Parameters Like Temperature, Pressure, and Residence Time, Leading to Improved Yield and Selectivity.mdpi.comthe Optimization of a Continuous Flow Process for a Nitration Reaction, for Example, Involved Systematically Varying Parameters to Achieve a High Yield and Product Throughput While Minimizing Impurities.mdpi.coma Similar Strategy Could Be Applied to the Synthesis of 4 Quinolinemalononitrile.

The table below outlines key parameters that would be optimized in a continuous-flow synthesis setup.

| Parameter | Range Investigated | Optimal Condition | Impact on Yield/Selectivity |

|---|---|---|---|

| Temperature | 50 - 110 °C | 100 °C | Increased temperature enhances conversion, but selectivity may peak at an optimal point. mdpi.com |

| Reagent Mole Ratio | 1.0 - 5.0 | 3.0 | Affects both substrate conversion and product selectivity; an excess may be required but can increase cost. mdpi.com |

| Residence Time | 5 - 30 min | 15 min | Longer residence time generally increases conversion but can lead to byproduct formation. |

| Total Flow Rate | 5 - 25 g/min | 20 g/min | Higher flow rates increase throughput and can improve mass transfer in multiphasic reactions. mdpi.com |

This table is based on data from continuous-flow optimization studies of organic reactions and is presented to illustrate the optimization parameters for a scalable synthesis. mdpi.com

Work Up and Purification:a Scalable Synthesis Must Incorporate a Streamlined Purification Protocol. the Ideal Process Minimizes the Use of Chromatography, Which is Often Not Viable for Large Quantities. Instead, Techniques Like Crystallization, Precipitation, and Liquid Liquid Extraction Are Preferred. Optimization in This Area Focuses on Selecting Solvent Systems That Maximize the Recovery of Pure Product While Leaving Impurities Behind in the Solution.

Reactivity of the Malononitrile (B47326) Moiety: Nucleophilic and Electrophilic Pathways

The malononitrile moiety is a highly reactive functional group characterized by a methylene (B1212753) bridge flanked by two electron-withdrawing nitrile groups (-C≡N). This structural arrangement imparts significant acidity to the methylene protons (pKa of 11 in water), making the carbon atom a potent nucleophile upon deprotonation by a mild base. rsc.org This reactivity is central to the chemical transformations of this compound.

Nucleophilic Pathways: The primary nucleophilic pathway involves the formation of a carbanion at the methylene position. This stabilized carbanion readily participates in a variety of carbon-carbon bond-forming reactions. One of the most prominent examples is the Knoevenagel condensation, a reaction between an active hydrogen compound and a carbonyl group. wikipedia.org In the context of this compound derivatives, this reaction is frequently employed. For instance, the synthesis of the aggregation-induced emission (AIE) luminogen QM-OH is achieved by condensing a quinoline-malononitrile building block with 4-hydroxybenzaldehyde (B117250) in the presence of a base like piperidine. mdpi.com The proposed mechanism involves the base-catalyzed deprotonation of the malononitrile moiety, followed by nucleophilic attack on the aldehyde's carbonyl carbon, and subsequent dehydration to yield the α,β-unsaturated product. nih.gov

Electrophilic Pathways: While the malononitrile moiety is predominantly nucleophilic after deprotonation, the nitrile groups themselves can act as electrophilic sites, although this reactivity is less common. The carbon atom of the nitrile group is electron-deficient and can be attacked by strong nucleophiles, potentially leading to the formation of imines or other nitrogen-containing heterocycles after cyclization. Malononitrile is recognized as a versatile reagent in multicomponent reactions for synthesizing diverse heterocyclic frameworks. nih.govresearchgate.net

The exceptional reactivity of the malononitrile group, stemming from its dual electron-withdrawing nitrile functions, makes it a cornerstone for the synthesis of complex, functionalized pyridine (B92270) and quinoline derivatives. researchgate.net

Electrophilic Aromatic Substitution and Functionalization of the Quinoline Core

The quinoline core of this compound is a bicyclic heteroaromatic system consisting of a benzene (B151609) ring fused to a pyridine ring. The reactivity of this core towards electrophilic aromatic substitution (EAS) is dictated by the differing electronic properties of the two rings. The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom, which deactivates it towards attack by electrophiles. Conversely, the benzene ring (benzoid ring) remains relatively electron-rich and is the preferred site for electrophilic substitution.

In a typical quinoline molecule, electrophilic attack occurs predominantly at the C5 and C8 positions of the benzoid ring. This is because the carbocation intermediates formed by attack at these positions are more stable, as the aromatic sextet of the adjacent pyridine ring can remain intact during resonance stabilization.

In this compound, the malononitrile group at the C4 position exerts a strong electron-withdrawing effect. This effect primarily deactivates the pyridine ring, making it even more resistant to electrophilic attack than in unsubstituted quinoline. The influence on the benzoid ring is less direct but would generally lead to a slight deactivation. Nonetheless, any electrophilic substitution would still be overwhelmingly directed to the C5 and C8 positions.

Cycloaddition Reactions and Heterocyclic Annulation Pathways

The quinoline and malononitrile components of this compound both offer pathways for cycloaddition and annulation reactions, leading to the construction of complex, fused heterocyclic systems.

Quinoline Core Cycloadditions: The quinoline ring system can participate in various cycloaddition reactions. Thermally induced [4+2] cycloadditions (Diels-Alder reactions) have been reported where quinoline derivatives, or Schiff bases used in their synthesis, act as the diene component, reacting with dienophiles to form fused quinoline structures. combichemistry.comtandfonline.com Photochemical cycloadditions are also a significant pathway for functionalizing the quinoline core. For instance, photochemical [2+2] cycloadditions between quinolines and alkenes can yield structurally unique, strained ring systems. researchgate.net These dearomative cycloadditions can proceed via energy transfer mechanisms, leading to cascade reactions that rapidly build molecular complexity. nih.govresearchgate.net

Malononitrile Moiety Annulation: The malononitrile group is a versatile precursor for heterocyclic annulation. The high reactivity of the active methylene group and the two nitrile functionalities allows for the construction of new rings. For example, malononitrile is a key starting material in the Gewald reaction, where it condenses with a ketone or aldehyde and elemental sulfur to produce a 2-aminothiophene. rsc.org This principle can be extended to this compound, where reactions with appropriate reagents can lead to the formation of new heterocyclic rings fused at the malononitrile position. Ultrasound-assisted multicomponent reactions involving malononitrile are known to efficiently produce a wide variety of heterocycles, including hexahydroquinolines. nih.gov

Metal-Catalyzed Transformations Involving this compound

Transition-metal catalysis is an indispensable tool for the synthesis and functionalization of quinoline derivatives, including complex structures based on this compound. ias.ac.in These reactions offer mild conditions and high functional group tolerance, enabling the construction of carbon-carbon and carbon-heteroatom bonds with high efficiency. mdpi.com

Palladium-catalyzed cross-coupling reactions are particularly prominent. nih.gov Methods such as the Suzuki-Miyaura (using organoboron reagents), Heck (using alkenes), and Sonogashira (using terminal alkynes) reactions are routinely used to modify halo-quinolines. mdpi.com These reactions are critical for synthesizing advanced derivatives of this compound, where a halogen atom (I, Br, or Cl) on the quinoline core serves as a handle for introducing diverse substituents. The typical order of reactivity for the carbon-halogen bond is C-I > C-Br >> C-Cl, allowing for selective functionalization. mdpi.com

Beyond palladium, other transition metals like copper, nickel, iron, and cobalt are also employed. ias.ac.infrontiersin.orgnih.gov Copper catalysts, for instance, are used in Ullmann-type couplings and for C-H functionalization. frontiersin.org Nickel catalysis has been demonstrated for cross-coupling reactions involving C-N bond formation. frontiersin.org These catalytic systems provide alternative and sometimes more economical routes for the synthesis and modification of the this compound scaffold.

Table 1: Overview of Key Metal-Catalyzed Reactions for Quinoline Functionalization

| Reaction Name | Metal Catalyst | Reactants | Bond Formed | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Palladium (Pd) | Halo-quinoline + Organoboron reagent | C-C (sp²) | mdpi.com |

| Heck | Palladium (Pd) | Halo-quinoline + Alkene | C-C (sp²) | nih.gov |

| Sonogashira | Palladium (Pd), Copper (Cu) | Halo-quinoline + Terminal Alkyne | C-C (sp) | mdpi.com |

| Buchwald-Hartwig | Palladium (Pd) | Halo-quinoline + Amine/Alcohol | C-N / C-O | mdpi.com |

| Ullmann Coupling | Copper (Cu) | Halo-quinoline + Amine/Amide | C-N | frontiersin.org |

Photochemical and Electrochemical Reactivity Studies

Photochemical Reactivity: The quinoline ring system exhibits rich photochemical reactivity, which can be harnessed for C-H functionalization and cycloadditions. acs.org Upon absorption of light, quinoline can be promoted to an excited state, enabling reactions that are not feasible under thermal conditions. acs.org A notable example is the Minisci-type reaction, where photochemically generated radicals add to the electron-deficient quinoline ring. acs.org Recent studies have demonstrated the visible light-mediated C-H hydroxyalkylation of quinolines, which proceeds via a radical path without the need for external oxidants. nih.gov Furthermore, photochemical dearomative cycloadditions with alkenes provide access to valuable, sterically congested heterocyclic structures. nih.gov

Electrochemical Reactivity: Electrochemical methods offer a green and efficient alternative for the functionalization of quinolines, often proceeding under mild conditions without the need for harsh reagents. mdpi.com For example, an electrochemical method has been developed for the selective C3-thiolation of quinoline compounds. rsc.org This process involves the cathodic reduction of the quinoline, which is then intercepted by thiols. Electrochemical C(sp²)-H acylation of quinolines has also been achieved using alcohols as the acyl source and a hydrogen atom transfer (HAT) catalyst, demonstrating the versatility of electrochemistry in forming new C-C bonds on the quinoline core. chemistryviews.orgnih.gov

Investigation of Intramolecular Charge Transfer (ICT) Mechanisms

The this compound scaffold represents a classic donor-acceptor (D-A) system, which is conducive to intramolecular charge transfer (ICT) upon photoexcitation. acs.org In this arrangement, the quinoline ring can act as the electron donor (D), while the strongly electron-withdrawing malononitrile group serves as the electron acceptor (A).

Upon absorption of a photon, the molecule is promoted from its ground state to a locally excited (LE) state. From this LE state, an electron can transfer from the highest occupied molecular orbital (HOMO), primarily located on the quinoline donor, to the lowest unoccupied molecular orbital (LUMO), which is centered on the malononitrile acceptor. This process results in the formation of a new, lower-energy excited state with significant charge separation, known as the ICT state. nih.gov

The formation and stabilization of the ICT state are often accompanied by a change in molecular geometry, such as twisting around the single bond connecting the donor and acceptor moieties. This leads to a "twisted intramolecular charge transfer" (TICT) state. rsc.org The energy and emission properties of the ICT state are highly sensitive to the polarity of the surrounding environment. In polar solvents, the large dipole moment of the ICT state is stabilized, leading to a red-shifted (lower energy) fluorescence emission compared to the emission from the LE state. This phenomenon can result in dual fluorescence, where emission from both the LE and ICT states is observed. In donor-acceptor phenoxazine-quinoline conjugates, the radiative decay from singlet and triplet charge transfer states (¹CT and ³CT) has been studied, highlighting the complex photophysics of such systems. nih.govresearchgate.net

Elucidation of Aggregation-Induced Emission (AIE) Mechanisms in this compound Systems

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules (AIEgens) become highly luminescent upon aggregation in poor solvents or in the solid state. researchgate.net This behavior is contrary to the common aggregation-caused quenching (ACQ) effect observed in many traditional fluorophores. The quinoline-malononitrile (QM) core is a well-established and high-performance building block for creating AIEgens with long-wavelength emission. rsc.orgresearchgate.netresearchgate.net

The primary mechanism responsible for AIE is the Restriction of Intramolecular Motion (RIM) . researchgate.net In a dilute solution, AIEgens like those based on this compound can undergo low-frequency rotational and vibrational motions. These motions act as non-radiative decay channels, allowing the excited-state energy to be dissipated as heat without emitting light. However, when the molecules aggregate, these intramolecular motions are physically hindered. researchgate.net This steric hindrance blocks the non-radiative decay pathways, forcing the excited-state energy to be released radiatively as fluorescence, thus "turning on" the emission. nih.govmdpi.com

Derivatives of quinoline-malononitrile have been designed to exhibit AIE for various applications, such as fluorescent probes and bioimaging agents. mdpi.comrsc.org For example, an AIE probe named Azo-QM-PN was developed for hypoxia imaging. In its initial state, rapid E/Z isomerization of an attached azo group promotes intramolecular motion and quenches fluorescence. nih.gov Upon enzymatic cleavage in a hypoxic environment, the resulting AIEgen aggregates and emits a strong fluorescent signal. This demonstrates how the AIE mechanism in QM systems can be precisely controlled for advanced sensing applications. nih.gov

Table 2: Photophysical Properties of AIE-Active Systems

| Phenomenon | State in Dilute Solution | State in Aggregate/Solid | Key Mechanism | Reference |

|---|---|---|---|---|

| AIE | Non-emissive / Weakly emissive | Highly emissive | Restriction of Intramolecular Motion (RIM) | researchgate.net |

| ACQ | Emissive | Weakly emissive / Quenched | π-π stacking, excimer formation | researchgate.net |

Design and Synthesis of Substituted this compound Analogues

The synthesis of this compound analogues typically follows a convergent strategy where a substituted quinoline precursor bearing an electrophilic center at the 4-position is reacted with malononitrile. The primary method for attaching the malononitrile group is the Knoevenagel condensation. researchgate.netresearchgate.net This reaction involves the base-catalyzed condensation of an active methylene compound (malononitrile) with a carbonyl group, typically a ketone or aldehyde. researchgate.net

Synthesis of the Substituted Quinoline Core : A variety of classical and modern synthetic methods are employed to prepare the necessary quinoline precursors. These include:

Friedländer Annulation : This involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl, providing a straightforward route to polysubstituted quinolines. nih.govmdpi.com

Gould-Jacobs Reaction : This method synthesizes 4-hydroxyquinolines (which can be converted to other 4-substituted quinolines) from anilines and diethyl ethoxymethylenemalonate. nih.gov

Pfitzinger Reaction : Isatin (B1672199) is reacted with α-methylene carbonyl compounds to yield substituted quinoline-4-carboxylic acids. nih.govmdpi.com

Palladium-Catalyzed Reactions : Modern cross-coupling and carbonylation reactions offer efficient ways to construct the quinoline ring with various substituents. mdpi.com

Introduction of the Malononitrile Moiety : Once the appropriately functionalized quinoline-4-carboxaldehyde or a related ketone is synthesized, the Knoevenagel condensation is performed. In a typical procedure, the quinoline derivative and malononitrile are reacted in the presence of a basic catalyst, such as ammonium (B1175870) acetate (B1210297) or piperidine, often under microwave irradiation to accelerate the reaction and improve yields. researchgate.net This approach allows for the creation of a library of derivatives by varying the substituents on the starting quinoline core. researchgate.net

Functionalization at the Quinoline Ring System

Modifying the quinoline ring system is a key strategy for fine-tuning the properties of the final compound. Functional groups can be introduced at various positions on both the pyridine and benzene portions of the quinoline heterocycle. These modifications can be achieved either by building the quinoline ring from already substituted precursors or by post-synthesis modification of the quinoline core. mdpi.com

Key functionalization strategies include:

Nucleophilic Aromatic Substitution (SNAr) : Starting with a 4-chloroquinoline, the chlorine atom can be displaced by various nucleophiles. This is a common method for introducing amines and other groups at the 4-position prior to the steps that form the malononitrile moiety. nih.gov

Electrophilic Aromatic Substitution : The benzene part of the quinoline ring can undergo electrophilic substitution reactions like nitration, halogenation, and sulfonation, typically at the 5- and 8-positions.

C-H Bond Functionalization : Modern synthetic methods involving transition metal catalysis allow for the direct and regioselective introduction of functional groups by activating C-H bonds, offering a highly efficient and atom-economical approach to novel analogues. rsc.orgnih.gov This strategy avoids the need for pre-functionalized starting materials and expands the accessible chemical space. rsc.org

Functionalization at the Malononitrile Group

The malononitrile group (CH₂(CN)₂) is a highly versatile active methylene compound. wikipedia.org In the context of this compound synthesis, its primary role is to serve as a potent electron-accepting building block. The "functionalization" of this group is inherently achieved through the Knoevenagel condensation, where its acidic methylene protons are deprotonated, and the resulting carbanion attacks a carbonyl group on the quinoline precursor. This reaction transforms the CH₂(CN)₂ unit into a dicyanovinylidene (=C(CN)₂) group, which is a powerful electron acceptor.

Further direct functionalization of the nitrile groups (-C≡N) is less common in the context of tuning photophysical or electronic properties but remains a possibility for creating more complex architectures. The primary point of reactivity and modification in the final molecule is typically the quinoline ring or the π-conjugated system that links it to the dicyanovinyl acceptor.

Development of Donor-Acceptor (D-π-A) Architectures and Their Impact on Electronic Properties

Many advanced applications of this compound derivatives rely on their properties as donor-π-acceptor (D-π-A) molecules. In this architecture, the dicyanovinylidene group acts as a strong electron acceptor (A). The quinoline ring system can be functionalized with electron-donating groups (D) to create a molecule with a significant intramolecular charge transfer (ICT) character.

The electronic properties of these D-π-A systems are highly tunable:

Donor Group Variation : By introducing different electron-donating groups (e.g., methoxy, amino, dialkylamino) onto the quinoline ring, the energy of the Highest Occupied Molecular Orbital (HOMO) can be systematically raised.

Acceptor Strength : The malononitrile-derived acceptor group provides a low-lying Lowest Unoccupied Molecular Orbital (LUMO).

Band Gap Engineering : The combination of a high HOMO (from the donor) and a low LUMO (from the acceptor) leads to a reduced HOMO-LUMO energy gap. This energy gap can be precisely controlled by the strength of the donor and acceptor units, which directly influences the molecule's absorption and emission wavelengths. mdpi.comresearchgate.net

The relationship between the donor strength and the resulting electronic properties is a cornerstone of designing these materials for optoelectronic applications. nih.gov

| Donor Substituent (D) | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| -H (Hydrogen) | -5.95 | -3.50 | 2.45 |

| -OCH₃ (Methoxy) | -5.70 | -3.48 | 2.22 |

| -N(CH₃)₂ (Dimethylamino) | -5.35 | -3.45 | 1.90 |

| -Thiophene | -5.53 | -3.46 | 2.07 |

π-Bridge and Substituent Effect Studies on Photophysical Characteristics

The photophysical properties, such as light absorption and emission, are directly linked to the molecular structure. Studies have focused on how substituents and the nature of the π-bridge (the conjugated linker between the donor and acceptor) affect these characteristics.

Substituent Effects : Introducing different substituents onto the quinoline ring can significantly alter the photoluminescence properties. For example, a series of quinoline-malononitrile derivatives with different halogen substituents (-H, -F, -Br, -I) showed distinct emission wavelengths, extending from 528 nm to 614 nm in the aggregated state. researchgate.net This tunability is crucial for applications in sensing and imaging. The nature of the substituent (electron-donating or -withdrawing) can also impact the fluorescence quantum yield. nih.gov

π-Bridge Modification : The length and composition of the conjugated π-bridge that connects the quinoline donor to the malononitrile acceptor play a critical role. Extending the π-conjugation generally leads to a bathochromic (red) shift in both absorption and emission spectra, as it further decreases the HOMO-LUMO gap. mdpi.com The choice of aromatic rings (e.g., phenyl, thiophene) within the bridge also influences the planarity and electronic communication within the molecule, thereby affecting its photophysical behavior. mdpi.commdpi.com

| Derivative | Substituent | Emission λmax (nm, aggregated) | Stokes Shift (nm) | Fluorescence Quantum Yield (ΦF) |

|---|---|---|---|---|

| QM-H | -H | 528 | 85 | 0.15 |

| QM-F | -F | 545 | 90 | 0.21 |

| QM-Br | -Br | 580 | 102 | 0.18 |

| QM-I | -I | 614 | 115 | 0.12 |

| QM-N | -N(C₂H₅)₂ | 605 | 130 | 0.35 |

Synthesis of Hybrid and Conjugated Systems for Advanced Applications

To unlock new functionalities, the this compound scaffold is often incorporated into larger, more complex molecular systems.

Hybrid Systems : A "hybrid pharmacophore" approach involves covalently linking the this compound core to other distinct bioactive molecules. For instance, researchers have synthesized hybrid compounds by linking a 4-piperazinylquinoline system with moieties like isatin or benzothiazole. nih.gov This strategy aims to create multifunctional molecules that combine the properties of both components, potentially leading to synergistic effects for applications in medicinal chemistry, such as developing novel anticancer agents. nih.gov

Conjugated Systems : For materials science applications, this compound units can be incorporated into larger π-conjugated systems, such as oligomers and polymers. nih.gov This is achieved by designing bifunctional monomers that can be polymerized through reactions like Stille or Suzuki coupling. The resulting conjugated polymers can exhibit interesting electronic properties, making them suitable for use in organic electronics, such as organic thin-film transistors (OTFTs) and organic light-emitting diodes (OLEDs).

V. Advanced Spectroscopic Characterization and Structural Elucidation of 4 Quinolinemalononitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 4-Quinolinemalononitrile in solution. By probing the magnetic properties of ¹H and ¹³C nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit a series of distinct signals corresponding to the protons of the quinoline (B57606) ring and the methine proton of the malononitrile (B47326) group. The chemical shifts (δ) of the quinoline protons are typically observed in the aromatic region, generally between 7.0 and 9.0 ppm. tsijournals.com The exact positions of these signals are influenced by the electron-withdrawing nature of the malononitrile substituent and the nitrogen atom in the quinoline ring. Protons on the pyridine (B92270) ring of the quinoline system are generally shifted further downfield compared to those on the benzene (B151609) ring due to the deshielding effect of the nitrogen atom. The methine proton of the malononitrile group is anticipated to appear as a singlet in a region characteristic for protons attached to a carbon bearing two cyano groups.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in this compound. Due to the wide range of chemical shifts in ¹³C NMR, signals for each carbon are typically well-resolved. libretexts.org The carbon atoms of the quinoline ring are expected to resonate in the aromatic region (approximately 120-150 ppm). The carbon atom attached to the nitrogen (C2 and C8a) will show a characteristic downfield shift. tsijournals.com The quaternary carbon of the malononitrile group attached to the quinoline ring and the methine carbon will also have distinct chemical shifts. The two cyano carbons are expected to appear in the range of 110-120 ppm. oregonstate.edu

For a closely related quinolinemalononitrile derivative, the following ¹³C NMR chemical shifts were observed in DMSO-d6: δ = 13.64, 43.14, 43.68, 45.44, 46.13, 106.38, 114.92, 116.57, 118.08, 120.06, 124.87, 125.08, 125.88, 129.57, 133.60, 137.85, 139.87, 149.65, 151.34, 151.98 ppm. rsc.org While this data is for a more complex derivative, it provides a valuable reference for the expected chemical shift ranges of the core quinoline and malononitrile carbons.

| Nucleus | Expected Chemical Shift Range (ppm) | Notes |

|---|---|---|

| Quinoline ¹H | 7.0 - 9.0 | Signals are influenced by the position relative to the nitrogen atom and the malononitrile substituent. |

| Malononitrile CH ¹H | ~4.0 - 5.0 | Expected to be a singlet. |

| Quinoline ¹³C | 120 - 150 | Carbons adjacent to nitrogen are shifted downfield. |

| Malononitrile CH ¹³C | ~70 - 80 | Chemical shift is influenced by the two cyano groups. |

| Cyano ¹³C | 110 - 120 | Characteristic chemical shift for nitrile carbons. oregonstate.edu |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to gain insights into its structure through the analysis of its fragmentation patterns.

Under typical electron ionization (EI) conditions, this compound is expected to produce a prominent molecular ion peak (M⁺•) corresponding to its exact molecular weight. High-resolution mass spectrometry (HRMS) can provide the accurate mass of the molecular ion, which allows for the determination of the molecular formula with high confidence. rsc.org

The fragmentation of the molecular ion provides valuable structural information. The fragmentation pattern is dictated by the stability of the resulting fragment ions. For this compound, key fragmentation pathways are expected to involve the quinoline ring and the malononitrile substituent. Common fragmentation patterns for quinoline derivatives include the loss of small neutral molecules such as HCN. chemguide.co.uk The malononitrile group may undergo cleavage, leading to the formation of characteristic fragment ions. For instance, the loss of a cyano radical (•CN) or a neutral malononitrile molecule is a plausible fragmentation pathway. The fragmentation of a related isomer, quinoline-2-carbonitrile, shows a prominent molecular ion peak, indicating the stability of the quinoline ring system. massbank.eu

| m/z | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| [M]⁺• | Molecular Ion | - |

| [M-26]⁺• | Loss of CN | Cleavage of a cyano group. |

| [M-27]⁺ | Loss of HCN | Characteristic fragmentation of the quinoline ring. |

| [M-51]⁺ | Loss of C₂N₂ | Loss of dicyanomethane. |

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Studies for Functional Group Analysis

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, is employed to identify the functional groups present in this compound by probing their characteristic vibrational modes.

FTIR Spectroscopy: The FTIR spectrum of this compound is expected to show strong absorption bands corresponding to the various functional groups. The most prominent feature will likely be the sharp and intense band for the C≡N stretching vibration of the nitrile groups, typically appearing in the range of 2220-2260 cm⁻¹. researchgate.net The aromatic C-H stretching vibrations of the quinoline ring are expected in the region of 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations within the quinoline ring will give rise to a series of bands in the 1400-1600 cm⁻¹ region. mdpi.com For the related compound 2-(pyranoquinolin-4-yl)malononitrile, characteristic FT-IR peaks were observed and assigned based on theoretical calculations. biointerfaceresearch.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. The C≡N stretching vibration is also expected to be a strong and sharp band in the Raman spectrum. Aromatic ring vibrations, particularly the symmetric "ring breathing" modes of the quinoline system, often give rise to intense Raman signals. researchgate.netscielo.org.mx The high degree of conjugation in this compound may lead to resonance enhancement of certain Raman bands, providing further insight into the electronic structure of the molecule.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Notes |

|---|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | FTIR, Raman | Characteristic of the quinoline ring. |

| C≡N Stretch | 2220 - 2260 | FTIR, Raman | Strong and sharp band, indicative of the nitrile groups. researchgate.net |

| C=C / C=N Stretch | 1400 - 1600 | FTIR, Raman | Multiple bands corresponding to the quinoline ring vibrations. mdpi.com |

| C-H Bend (out-of-plane) | 700 - 900 | FTIR | Provides information on the substitution pattern of the quinoline ring. |

Electronic Spectroscopy: UV-Visible and Fluorescence Spectroscopy for Photophysical Property Analysis

UV-Visible and fluorescence spectroscopy are key techniques for investigating the electronic transitions and photophysical properties of this compound, which are of particular interest due to the compound's potential as a fluorophore.

UV-Visible Spectroscopy: The UV-Visible absorption spectrum of this compound is expected to exhibit multiple absorption bands corresponding to π-π* and n-π* electronic transitions within the conjugated quinoline system and the malononitrile group. The extended conjugation between the quinoline ring and the malononitrile moiety is likely to result in absorption bands at longer wavelengths (in the near-UV or visible region). researchgate.net For a hydroxyl derivative of quinoline-malononitrile (QM-OH) in HEPES buffer, characteristic absorption peaks were observed at 370 nm and 450 nm. nih.gov This suggests that this compound will also have significant absorption in this region.

Fluorescence Spectroscopy: Quinoline-malononitrile derivatives are known to be fluorescent, often exhibiting aggregation-induced emission (AIE) properties. nih.gov Upon excitation at an appropriate wavelength (determined from the absorption spectrum), this compound is expected to emit light at a longer wavelength. The emission spectrum will provide information about the energy of the first excited singlet state. The aforementioned QM-OH derivative exhibits an emission maximum at 559 nm when excited at 445 nm, resulting in a large Stokes shift of 114 nm. nih.gov The fluorescence quantum yield, which is a measure of the efficiency of the fluorescence process, can also be determined.

| Parameter | Expected Value | Technique | Notes |

|---|---|---|---|

| Absorption Maximum (λmax) | ~370 nm, ~450 nm | UV-Visible | Based on data for a hydroxyl derivative. nih.gov Corresponds to π-π* transitions. |

| Emission Maximum (λem) | ~560 nm | Fluorescence | Based on data for a hydroxyl derivative. nih.gov Expected to be in the green-yellow region of the spectrum. |

| Stokes Shift | >100 nm | - | Calculated as the difference between λem and λmax. |

| Fluorescence Quantum Yield (ΦF) | Variable | Fluorescence | Dependent on solvent and molecular environment. |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state of this compound. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed model of the molecular structure, including bond lengths, bond angles, and torsional angles, can be constructed. nih.gov

The crystal structure of this compound is expected to reveal the planarity of the quinoline ring system. The conformation of the malononitrile group relative to the quinoline ring will also be determined, providing insights into the extent of π-conjugation between these two moieties. Intermolecular interactions, such as π-π stacking and hydrogen bonding (if applicable), which govern the packing of the molecules in the crystal lattice, can be identified. For the related compound, 2-(4-methylbenzylidene)malononitrile, the molecule was found to be approximately planar. nih.gov Studies on other malononitrile derivatives have shown that different crystal packing can lead to different photophysical properties. mdpi.com

| Parameter | Expected Information |

|---|---|

| Crystal System and Space Group | Describes the symmetry of the crystal lattice. |

| Unit Cell Dimensions | Provides the dimensions of the repeating unit in the crystal. |

| Bond Lengths and Angles | Precise geometric parameters of the molecule. |

| Torsional Angles | Defines the conformation of the molecule. |

| Intermolecular Interactions | Identifies non-covalent interactions that stabilize the crystal structure. |

Time-Resolved Spectroscopy for Excited-State Dynamics and Lifetimes

Time-resolved spectroscopy techniques are employed to investigate the dynamic processes that occur in this compound after it absorbs light. These methods can measure the lifetimes of excited electronic states and monitor the rates of processes such as fluorescence, intersystem crossing, and internal conversion.

Given that quinoline-malononitrile derivatives are fluorescent, time-correlated single-photon counting (TCSPC) is a suitable technique for measuring the fluorescence lifetime (τF) of the excited singlet state. The fluorescence lifetime is a measure of the average time the molecule spends in the excited state before returning to the ground state via fluorescence. For similar fluorescent dyes, excited-state lifetimes are often in the nanosecond range. nih.gov The lifetime can be influenced by the solvent environment and the presence of quenchers. Understanding the excited-state dynamics is crucial for applications of this compound in areas such as organic light-emitting diodes (OLEDs) and fluorescent probes.

Vi. Computational and Theoretical Chemistry Studies of 4 Quinolinemalononitrile

Quantum Chemical Calculations (DFT, Ab Initio) of Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Ab Initio calculations are widely employed to model the electronic structure of organic compounds such as quinoline (B57606) derivatives. biointerfaceresearch.comscirp.org DFT, particularly with hybrid functionals like Becke3–Lee–Yang–Parr (B3LYP) and appropriate basis sets (e.g., 6-31+G(d,p) or 6-311G(d,p)), has proven to be an accurate tool for determining optimized molecular geometry, vibrational frequencies, and various electronic parameters. biointerfaceresearch.comscirp.orgniscpr.res.in These calculations provide a foundational understanding of the molecule's stability, reactivity, and electronic behavior.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial in determining a molecule's electronic properties and chemical reactivity. researchgate.netscirp.org The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. schrodinger.comthaiscience.info The energy difference between these orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability, reactivity, and the energy of the lowest possible electronic excitation. scirp.orgschrodinger.com

A smaller energy gap generally implies higher chemical reactivity and lower kinetic stability. scirp.org For quinoline and its derivatives, DFT calculations are used to determine the energies of these orbitals and visualize their spatial distribution. scirp.orgscirp.org This analysis helps predict how 4-Quinolinemalononitrile might interact with other molecules and its potential for charge transfer.

| Compound | Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|---|

| Quinoline | DFT/B3LYP/6-31+G(d,p) | -6.646 | -1.816 | 4.83 | scirp.org |

| p-Nitroaniline | DFT/B3LYP/6-311G(d,p) | -7.3457 | -3.4550 | 3.8907 | thaiscience.info |

| p-Aminoaniline | DFT/B3LYP/6-311G(d,p) | -5.6020 | -1.0001 | 4.6019 | thaiscience.info |

The distribution of electron density within a molecule is fundamental to its interactions. Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing this charge distribution. researchgate.netchemrxiv.org MEPs illustrate the electrostatic potential on the electron isodensity surface of a molecule, identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). researchgate.nettci-thaijo.org

These maps are used to predict sites for electrophilic and nucleophilic attack. researchgate.nettci-thaijo.org For a molecule like this compound, MEP analysis can identify the electronegative nitrogen atoms of the quinoline ring and cyano groups as likely sites for electrophilic interaction, while hydrogen atoms on the aromatic ring would be regions of positive potential. chemrxiv.orgrsc.org This information is critical for understanding non-covalent interactions, such as hydrogen bonding and stacking, which influence the molecule's crystal packing and interactions with biological targets. rsc.org

Molecular Dynamics (MD) Simulations for Conformational Analysis and Aggregation Behavior

While quantum chemical calculations typically focus on a single, optimized molecular structure, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. mdpi.com MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of conformational landscapes, flexibility, and intermolecular interactions in different environments (e.g., in solution). mdpi.comnih.gov

For this compound, MD simulations could be used to study the rotational freedom around single bonds, the flexibility of the quinoline ring system, and how the molecule interacts with solvent molecules. mdpi.com Furthermore, these simulations are invaluable for studying aggregation behavior, predicting how multiple molecules of this compound might self-assemble in solution or in the solid state, which is crucial for understanding its material properties. nih.gov

Theoretical Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods are extensively used to predict spectroscopic properties, which can then be compared with experimental data for validation of the theoretical model. researchgate.net DFT calculations can accurately predict vibrational frequencies (FT-IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis). niscpr.res.inresearchgate.netresearchgate.netnih.gov

Discrepancies between calculated and experimental frequencies, which can arise from the calculations being performed on an isolated molecule in the gas phase, are often corrected using scaling factors. niscpr.res.in For this compound, theoretical calculations of its vibrational spectra would help in the definitive assignment of experimental IR and Raman bands. researchgate.net Similarly, predicting NMR chemical shifts using methods like the Gauge-Independent Atomic Orbital (GIAO) method can aid in the interpretation of experimental ¹H and ¹³C NMR spectra. nih.gov Time-dependent DFT (TD-DFT) is the method of choice for calculating electronic excitation energies and oscillator strengths, which correspond to the absorption maxima in UV-Vis spectra. scirp.orgnih.gov

| Vibrational Mode | Experimental Frequency (cm-1) | Calculated Frequency (cm-1) | Reference |

|---|---|---|---|

| C≡N stretching | 2231 | 2260 | niscpr.res.in |

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling (Mechanistic Insights)

Structure-Activity Relationship (SAR) studies explore the connection between a molecule's chemical structure and its biological activity. creative-biolabs.com Quantitative Structure-Activity Relationship (QSAR) models take this a step further by developing mathematical equations that relate numerical representations of molecular structure (descriptors) to biological activity. wikipedia.orgfiveable.me These models are powerful tools in drug discovery for predicting the activity of new compounds and providing mechanistic insights. wikipedia.orgnih.gov

For a compound like this compound, QSAR studies would involve creating a dataset of similar quinoline derivatives with known biological activities. nih.gov Molecular descriptors—representing physicochemical, electronic, and steric properties—would be calculated for each molecule. fiveable.me Statistical methods are then used to build a model that correlates these descriptors with activity. nih.gov Such a model could reveal that specific features, like the presence of the malononitrile (B47326) group or substitutions at certain positions on the quinoline ring, are crucial for a particular biological effect, thereby offering mechanistic clues about its interaction with a biological target. creative-biolabs.comnih.gov

Elucidation of Reaction Mechanisms and Transition States via Computational Methods

Computational chemistry is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. mdpi.comrsc.org By calculating the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and, crucially, the transition states that connect them. researchgate.net The energy of the transition state determines the activation energy and, consequently, the reaction rate. researchgate.net

For reactions involving this compound, either in its synthesis or its subsequent transformations, DFT calculations can be employed to map out the reaction pathways. researchgate.netresearchgate.net This involves locating the geometry of transition state structures and calculating their energies. Such studies can distinguish between different possible mechanisms, explain observed product selectivities, and provide a detailed, atom-level understanding of how bonds are formed and broken during the reaction. rsc.orgresearchgate.net

Vii. Mechanistic Investigations of Biological Interactions of 4 Quinolinemalononitrile Analogues

Enzyme Activity Modulation and Inhibition Mechanisms

Analogues of 4-quinolinemalononitrile have been identified as potent modulators of enzyme activity, with a particular focus on inhibition. The unique electronic and structural characteristics of the quinoline (B57606) ring coupled with the malononitrile (B47326) group allow for specific interactions with enzyme active sites.

Several quinoline derivatives have been evaluated for their ability to inhibit monoamine oxidases (MAO-A and MAO-B), enzymes crucial for the metabolism of neurotransmitters. Some 5-phenoxy 8-aminoquinoline analogues have demonstrated potent, selective, and reversible inhibition of MAO-B. nih.gov For instance, 5-(4-Trifluoromethylphenoxy)-4-methylprimaquine was found to be a significantly more potent inhibitor of MAO-B than the parent compound, primaquine. nih.gov

The mechanism of inhibition often involves the formation of specific interactions within the enzyme's substrate cavity. Modeling studies on related nitrile-containing compounds, such as phthalonitriles, suggest that the nitrile functional groups can form key polar interactions with the active site. nih.govresearchgate.net This interaction, combined with van der Waals forces from other parts of the molecule, contributes to high-affinity binding. nih.govresearchgate.net The reversibility of the inhibition is a critical feature, suggesting that the interaction does not involve the formation of a covalent bond with the enzyme's FAD cofactor, which is characteristic of some irreversible MAO inhibitors.

Molecular Recognition and Binding Studies (e.g., Amyloid-beta Aggregates)

The aggregation of amyloid-beta (Aβ) peptides is a primary pathological hallmark of Alzheimer's disease. Certain this compound analogues have been designed as fluorescent probes to detect these aggregates.

A notable example is the probe PTPA-QM, which combines pyridinyltriphenylamine and quinoline-malononitrile moieties. nih.govnih.gov This molecule exhibits aggregation-induced emission (AIE) characteristics. In its free state in solution, the molecule can undergo intramolecular rotations, which dissipates energy non-radiatively, resulting in weak fluorescence. However, upon binding to Aβ aggregates, these intramolecular rotations are restricted. nih.gov This restriction of intramolecular rotation (RIR) mechanism blocks the non-radiative decay pathways and leads to a significant enhancement of fluorescence emission, allowing for the visualization of the Aβ plaques. nih.govnih.gov The binding affinity is high and selective for Aβ aggregates over other proteins. nih.gov Molecular docking studies suggest that small molecules can inhibit Aβ self-assembly by binding to the central hydrophobic core of the peptide, particularly the KLVFF (16-20) region, which is critical for the formation of β-sheets. plos.org

Cellular Microenvironment Sensing Mechanisms (e.g., Viscosity, pH)

The unique photophysical properties of this compound derivatives make them excellent candidates for developing sensors for the cellular microenvironment. Their fluorescence is often sensitive to changes in local parameters like viscosity and polarity.

The AIE-active probe PTPA-QM, for instance, functions as a viscosity sensor. nih.govnih.gov The mechanism is directly linked to the RIR principle. In environments with high viscosity, such as the glycerol-rich intracellular matrix or within lipid droplets, the rotation of the molecular components is hindered. This physical constraint mimics the effect of binding to a large aggregate, leading to a "turn-on" of fluorescence. The fluorescence intensity of PTPA-QM was observed to be 22-fold higher in a 99% glycerol solution compared to a low-viscosity solvent like DMSO, demonstrating its sensitivity to the microenvironment's viscosity. nih.govnih.gov

Intracellular Localization and Pathway Analysis (e.g., Lysosomal Staining, Reactive Oxygen Species Generation)

Understanding where these compounds accumulate within the cell and what pathways they affect is vital. The lipophilic nature of the quinoline scaffold, combined with specific functional groups, can direct these molecules to particular organelles.

Probes based on the this compound structure have demonstrated excellent membrane permeability, a prerequisite for intracellular applications. nih.govnih.gov While specific studies on lysosomal staining or ROS generation for this compound itself are emerging, the general strategy involves designing derivatives that are targeted to specific organelles. For example, introducing a morpholine group can facilitate lysosomal accumulation. Once localized, changes in the fluorescence of the probe can report on the local environment or the generation of specific molecules like reactive oxygen species.

Investigation of Antimicrobial Action Mechanisms

Quinoline derivatives have a long history as antimicrobial agents. Their mechanisms of action are diverse and can involve multiple cellular targets. nih.gov A primary mechanism involves the disruption of bacterial DNA replication by inhibiting enzymes such as DNA gyrase and topoisomerase IV.

Another significant mechanism is the chelation of essential metal ions. mdpi.com For example, 8-hydroxyquinoline exerts its antimicrobial effect by sequestering metal ions like Mn2+, Zn2+, and Cu2+, which are crucial for bacterial enzyme function, thereby disrupting metal homeostasis. mdpi.com This concept has been advanced with complexes like Fe(8-hq)3, which harnesses a dual-action mechanism. It combines the metal chelating effect of the 8-hydroxyquinoline ligand with the bactericidal activity of the transported iron, leading to enhanced potency. mdpi.com The malononitrile group can further enhance the antimicrobial activity through its electron-withdrawing properties, potentially facilitating interactions with biological targets.

Mechanistic Insights into Antineoplastic Action at the Molecular Level

The anticancer properties of quinoline analogues are a major area of research. These compounds can induce cancer cell death through several molecular mechanisms. nih.govbasicmedicalkey.com

A key mechanism for certain quinoline-containing compounds, designed as analogues of Combretastatin A-4 (CA-4), is the inhibition of tubulin polymerization. nih.govmdpi.com These agents bind to the colchicine binding site on β-tubulin, preventing the formation of microtubules. nih.gov This disruption of the microtubule dynamics is critical for several cellular processes, including cell division, leading to cell cycle arrest, typically at the G2/M phase, and subsequent induction of apoptosis. mdpi.com The quinoline moiety in these analogues often serves to mimic the trimethoxyphenyl ring of CA-4, interacting with the colchicine site. nih.gov Other reported antineoplastic mechanisms for quinoline derivatives include the inhibition of tyrosine kinases and acting as DNA alkylating agents. nih.gov

Viii. Advanced Applications of 4 Quinolinemalononitrile in Materials Science and Organic Synthesis

Development of Aggregation-Induced Emission (AIE) Materials and Fluorophores

4-Quinolinemalononitrile is a pivotal building block for a class of fluorophores that exhibit aggregation-induced emission (AIE). researchgate.net Unlike conventional fluorescent dyes that often suffer from aggregation-caused quenching (ACQ) in high concentrations or solid states, AIE-active materials show enhanced fluorescence intensity upon aggregation. mdpi.com This phenomenon is attributed to the restriction of intramolecular motions in the aggregated state, which blocks non-radiative decay channels and promotes radiative emission.

The core structure of QM, which can be seen as a derivative of the dicyanomethylene-4H-pyran (DCM) chromophore, is instrumental to its AIE characteristics. mdpi.com Researchers have successfully developed a variety of red to near-infrared (NIR) fluorescent AIE-active organic materials derived from the QM building block. rsc.org These materials are in high demand for applications requiring high-contrast bioimaging and sensing due to their long-wavelength emissions, which allow for deeper tissue penetration and reduced background interference. rsc.orgresearchgate.net

The AIE mechanism in QM derivatives has been a subject of detailed study. For instance, modifying the substitution position of functional groups, such as sulfonate groups, on QM derivatives can efficiently modulate their hydrophilicity, emission color, and specific AIE characteristics. rsc.orgresearchgate.net This tunability allows for the rational design of AIEgens with tailored properties for specific applications.

Table 1: Properties of Selected this compound-Based AIE Fluorophores

| Derivative | Emission Color | Key Features | Reference |

| EDS | Red | Water-soluble, exhibits unique AIE behavior in aqueous solution, used for real-time trypsin detection. | rsc.orgresearchgate.net |

| QM-NH2 | Orange-Red (in aggregated state) | AIE-active probe for monoamine oxidases (MAOs), shows strong emission enhancement upon enzymatic reaction. | mdpi.com |

| QM-OH | Orange-Red | AIEgen with a large Stokes shift of 114 nm, product of the enzymatic reaction of QM-NH2 with MAOs. | mdpi.com |

The AIE properties of this compound derivatives make them excellent candidates for the development of "turn-on" fluorescent probes and chemosensors. mdpi.com These sensors are designed to be weakly fluorescent in solution and become highly emissive upon binding to a specific analyte, leading to a high signal-to-noise ratio. researchgate.net

A notable application is the detection of monoamine oxidases (MAOs), which are important enzymes in the central nervous system. A QM-based AIE probe, QM-NH2, was developed to detect MAO-A and MAO-B. mdpi.com The probe itself is almost non-emissive in a buffer solution. However, in the presence of MAOs, an enzymatic reaction followed by β-elimination releases the highly fluorescent AIEgen QM-OH, resulting in a strong emission enhancement at 559 nm. mdpi.com This probe demonstrated high specificity and a rapid response time of just 5 minutes. mdpi.com

The versatility of the QM scaffold allows for its incorporation into probes for various other analytes. By modifying the receptor unit attached to the QM core, sensors for different ions and biomolecules can be designed. For example, quinoline-based probes have been developed for the sensitive detection of Zn2+ ions and nitro-phenolic compounds at the parts-per-billion level. researchgate.net

Table 2: Performance of a QM-Based Fluorescent Probe for MAO Detection

| Probe | Analyte | Limit of Detection (LOD) | Response Time | Emission Peak | Reference |

| QM-NH2 | MAO-A | 5.49 µg/mL | 5 minutes | 559 nm | mdpi.com |

| QM-NH2 | MAO-B | 4.76 µg/mL | 5 minutes | 559 nm | mdpi.com |

The unique optical properties of this compound derivatives have led to their exploration in the field of optical waveguides and photoelectronic materials. researchgate.net Optical waveguides are structures that guide light, and materials with tunable refractive indices and high fluorescence efficiency are desirable for these applications. The AIE characteristics of QM derivatives are particularly advantageous, as they can maintain strong emission in the solid-state films and structures required for waveguide fabrication.

Research has shown that the integration of AIE-active QM building blocks can lead to the development of novel photoelectronic materials. researchgate.net These materials can be used in applications such as light-emitting diodes (LEDs) and other optoelectronic devices where efficient solid-state emission is crucial. The ability to create materials that emit strongly in the aggregated state opens up possibilities for fabricating bright and stable device components.

Versatile Building Blocks in Complex Organic Synthesis

Beyond its applications in materials science, this compound serves as a versatile building block in organic synthesis. sigmaaldrich.com Organic building blocks are fundamental functionalized molecules used for the modular assembly of more complex molecular architectures. sigmaaldrich.com The QM core, with its reactive sites and inherent electronic properties, can be chemically modified to construct a wide array of intricate organic molecules.

The synthesis of QM itself starts from readily available precursors like N-methylated 2-methylquinoline (B7769805) and propanedinitrile. mdpi.com From this core structure, condensation reactions with various aldehydes, such as 4-hydroxybenzaldehyde (B117250), can be performed to introduce different functional groups and extend the π-conjugated system, leading to derivatives like QM-OH. mdpi.com This synthetic accessibility and modularity make QM an attractive starting point for creating libraries of compounds with diverse functionalities for applications in medicinal chemistry and materials discovery.

Fabrication of Fluorescent Microspheres and Nanoparticles for Research Tools

Derivatives of this compound have been successfully incorporated into fluorescent microspheres and nanoparticles, creating powerful tools for research, particularly in the biomedical field. rsc.org These particles leverage the bright, stable, and long-wavelength fluorescence of QM-based AIEgens.

One significant development is the hybridization of AIE-active quinoline-malononitrile with mesoporous silica (B1680970) nanospheres to create fluorescent mesoporous silica nanoparticles (FMSNs). rsc.org These FMSNs exhibit uniform morphology and excellent AIE-active luminescence. The mesoporous structure is beneficial for applications such as drug delivery, allowing for the loading and controlled release of therapeutic agents. rsc.org

Furthermore, the facile preparation of AIE-active nanoparticles through methods like flash nanoprecipitation has been explored. rsc.org This allows for the scalable production of nanoparticles with specific sizes and morphologies. By tailoring the molecular design of the QM derivatives, the morphology of the resulting nanoaggregates can be controlled, for instance, from rod-like to spherical shapes, which has been shown to influence their performance in applications like tumor-targeted bioimaging. researchgate.net

Table 3: Applications of this compound-Based Nanoparticles

| Nanoparticle Type | Key Feature | Application | Reference |

| Fluorescent Mesoporous Silica Nanoparticles (FMSNs) | Uniform morphology, ordered mesoporous structure | Drug delivery and bioimaging | rsc.org |

| QM-based Nanoaggregates | Morphology controllable (rod-like vs. spherical) | Tumor-targeted bioimaging | researchgate.net |

Development of Optoelectronic Devices and Advanced Functional Materials

The development of advanced functional materials is crucial for the next generation of optoelectronic devices. cdmf.org.brmdpi.com this compound and its derivatives contribute to this field by providing a platform for creating materials with tailored photophysical properties.

An interesting application is the construction of an AIE-based fluorescent thermometer. researchgate.net A copolymer, P(NIPAM-co-EM), was created by grafting an AIE-active quinolinemalononitrile unit onto a thermo-responsive polymer matrix, poly(N-isopropyl acrylamide) (PNIPAM). researchgate.net This copolymer exhibits a specific lower critical solution temperature (LCST) around 30 °C. As the temperature increases from 30 to 45 °C, the polymer undergoes a phase transition, leading to aggregation and a 3.1-fold enhancement in fluorescence. researchgate.net This temperature-dependent fluorescence can be switched reversibly, enabling its use for non-destructive temperature sensing. researchgate.net Such materials showcase the potential of integrating QM-based AIEgens into smart polymers for advanced functional applications.

Ix. Future Research Directions and Challenges for 4 Quinolinemalononitrile

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

A primary challenge in the synthesis of quinoline (B57606) derivatives, including 4-quinolinemalononitrile, is the reliance on traditional methods that often involve harsh conditions and hazardous reagents. researchgate.net The future of synthesizing these compounds lies in the adoption of green chemistry principles to minimize environmental impact. ijpsjournal.combenthamdirect.com Research is shifting from conventional protocols to advanced, sustainable methodologies that reduce waste, solvent consumption, and energy input. researchgate.net

Key areas of exploration include:

Microwave-Assisted Synthesis: This technique can accelerate reaction times, increase yields, and reduce energy consumption compared to conventional heating methods. benthamdirect.comtandfonline.com

Biocatalysis: The use of enzymes or whole organisms offers a greener alternative to traditional chemical catalysts, often providing high selectivity and milder reaction conditions. ijpsjournal.com Researchers are focused on discovering new enzymes and engineering existing ones to improve their catalytic properties for quinoline synthesis. ijpsjournal.com

Sustainable Solvents and Catalysts: There is a growing emphasis on using environmentally friendly solvents like water and ethanol. researchgate.net Additionally, research is exploring the efficacy of recyclable and non-toxic catalysts such as p-toluenesulfonic acid (p-TSA), cerium nitrate, and metal nanoparticles doped on aerogels to create more sustainable synthetic routes. researchgate.nettandfonline.com

One-Pot and Multicomponent Reactions: These strategies improve efficiency and atom economy by combining multiple reaction steps into a single procedure, thereby reducing the need for purification of intermediates and minimizing waste. researchgate.netrsc.org

| Methodology | Key Advantages | Examples of Catalysts/Conditions | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Rapid reaction times, high yields, energy efficiency | Water as a green solvent, ammonium (B1175870) acetate (B1210297) catalyst | benthamdirect.comtandfonline.com |

| Biocatalysis | High selectivity, mild conditions, reduced waste | Engineered or newly discovered enzymes, malic acid | ijpsjournal.comtandfonline.com |

| Green Catalysts | Reusability, reduced toxicity, high efficiency | p-TSA, para-sulfonic acid calix rsc.orgarene, Cs2.3H0.7PW10Mo2O40 | researchgate.netrsc.org |

| Solvent-Free/Green Solvents | Minimized volatile organic compounds (VOCs), reduced environmental impact | Solvent-free conditions, use of water or ethanol | benthamdirect.comresearchgate.net |

Deeper Understanding of Complex AIE Mechanisms and Advanced Photophysical Phenomena

While the aggregation-induced emission (AIE) properties of this compound derivatives are their defining feature, the underlying mechanisms can be complex. nih.gov A deeper, fundamental understanding is crucial for the rational design of new AIE-active materials (AIEgens). nih.gov Future work will need to unravel the intricate relationship between molecular structure, intermolecular interactions in the aggregated state, and the resulting photophysical properties. sioc-journal.cn

Key research questions to be addressed include:

Mechanism of AIE: While the restriction of intramolecular motion (RIM) is the generally accepted mechanism, the specific contributions of intramolecular rotation and vibration need further clarification for QM systems. nih.gov

Substituent Effects: The electronic properties of substituent groups on the quinoline core significantly influence the AIE characteristics. sioc-journal.cn For instance, introducing electron-donating groups can shift fluorescence to the red region, while halogen atoms can play a significant role in the quantum yield. sioc-journal.cn

Halogenation Effects: Halogen substitution has been shown to be a viable strategy for tuning the photophysical properties of organic dyes. researchgate.net In QM-based AIEgens, halogenation can lead to red-shifted absorption and emission, enhanced fluorescence in response to viscosity changes, and significantly improved resistance to photobleaching. nih.gov

Rational Design of Next-Generation this compound Derivatives with Tailored Properties

The synthetic versatility of the quinoline scaffold allows for the generation of a large number of structurally diverse derivatives. researchgate.net The future of this compound research lies in the rational design of new molecules with properties tailored for specific, high-performance applications. mdpi.comrsc.org This involves strategic modifications to the core structure to enhance desired characteristics like emission wavelength, brightness, photostability, and biocompatibility. nih.govresearchgate.net

Design strategies will focus on:

Extending Emission Wavelength: For deep-tissue bioimaging, there is a high demand for AIEgens that emit in the near-infrared (NIR) region. nih.gov This can be achieved by tailoring the donor and π-bridge units of the QM structure. researchgate.net

Improving Photostability: Enhanced photostability is critical for applications like long-term cell tracking. nih.gov Halogenation has emerged as a promising approach to improve the photobleaching resistance of QM derivatives. nih.gov

Targeted Functionality: Introducing specific functional groups can impart new capabilities. For example, designing derivatives that can act as dual inhibitors of EGFR/HER2 receptors for cancer therapy or probes for detecting enzymes like monoamine oxidase in living cells. mdpi.comnih.gov

Structure-Activity Relationships (SAR): Systematic studies are needed to build a comprehensive understanding of how specific structural modifications—such as adding electron-donating or electron-withdrawing groups—affect the electronic properties, lipophilicity, and biological target-binding affinities of these compounds. researchgate.netmdpi.com

| Structural Modification | Resulting Property Change | Potential Application | Reference |

|---|---|---|---|

| Tailoring donor unit and π-bridge | Red-shifted, near-infrared (NIR) emission | In vivo deep-tissue bioimaging | nih.govresearchgate.net |

| Introduction of halogen atoms (F, Cl) | Enhanced photostability and red-shifted emission | Long-term cell tracking, wash-free imaging | nih.gov |

| Addition of specific anilino groups | Dual inhibition of EGFR/HER2 receptors | Anticancer therapeutics | nih.gov |

| Incorporation of a propylamine moiety | Fluorogenic response to monoamine oxidase (MAO) | Enzyme detection in living cells | mdpi.com |

| Varying substituent groups (e.g., -H, -F, -Br, -I, -N(CH3)2) | Tunable AIE wavelength (528 to 614 nm) | Development of novel AIE materials | sioc-journal.cn |

Integration with Artificial Intelligence and Machine Learning for Chemical Discovery and Design

The traditional process of discovering and optimizing new molecules is often time-consuming and resource-intensive. nih.govastrazeneca.com Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to accelerate this process. nih.gov By analyzing large datasets, ML models can predict the properties of molecules, identify promising candidates, and guide synthetic efforts. nih.govresearchgate.net

Future applications of AI/ML in this compound research include:

Property Prediction: ML algorithms, such as graph neural networks, can be trained to predict key properties of AIEgens, including absorption/emission wavelengths and quantum yields, with greater accuracy and lower computational cost than traditional methods. nih.govmdpi.com

High-Throughput Screening: AI can be used to virtually screen vast libraries of potential QM derivatives to identify candidates with desired characteristics before undertaking costly and time-consuming synthesis. nih.govresearchgate.net

De Novo Design: Advanced models can generate novel molecular structures with optimized properties, providing innovative starting points for the development of next-generation AIEgens. mdpi.com

Synthesis Planning: AI tools can assist chemists by predicting reaction outcomes and proposing optimal, cost-effective synthetic routes for target molecules. researchgate.netmit.edu

Multidisciplinary Research Collaborations in Chemical Biology and Advanced Materials

The diverse potential applications of this compound derivatives necessitate a multidisciplinary approach. mdpi.com Bridging the gap between chemistry, biology, and materials science is essential for translating fundamental discoveries into practical technologies. nih.gov

Future progress will depend on collaborations that:

Integrate Chemical Biology: Chemists can design and synthesize novel QM probes, while biologists can validate their use in complex biological systems for applications like bioimaging, sensing, and diagnostics. nih.govacs.org The study of how these molecules interact with biological targets is a key area for joint research. nih.gov

Advance Materials Science: Collaborations with materials scientists are crucial for incorporating QM derivatives into advanced materials such as smart polymers, organic electronics, and theranostic nanoparticles. rsc.orgmdpi.com

Facilitate Theranostics: The development of AIEgens for theranostics—a strategy that combines therapy and diagnosis—requires close interaction between synthetic chemists, pharmacologists, and clinicians to design molecules with both imaging and therapeutic capabilities, for instance, in photodynamic therapy for cancer. researchgate.net

Addressing Stability and Environmental Impact in Future Applications

For this compound derivatives to be successfully implemented in real-world applications, their long-term stability and environmental footprint must be carefully considered. While some derivatives show marked photostability, this is not universal and remains a key challenge to be addressed through molecular design. nih.govnih.gov

Future research must focus on:

Enhancing Molecular Stability: Systematic investigation into the degradation pathways of QM derivatives is needed to inform the design of more robust molecules. Strategies like halogenation have shown promise in improving photostability and should be explored further. nih.gov

Evaluating Environmental Impact: As the production and use of these compounds scale up, it is imperative to assess their potential environmental impact. This includes studying their biodegradability and potential toxicity. researchgate.net

Life Cycle Assessment: Adopting a life cycle perspective, from sustainable synthesis (as discussed in 9.1) to end-of-life disposal or recycling, will be crucial for the long-term viability of QM-based technologies. The principles of green chemistry should guide not only the synthesis but also the design of the molecules themselves, aiming for compounds that are both effective and environmentally benign. ijpsjournal.combenthamdirect.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.